molecular formula C18H12FN3O3 B2984465 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 922000-06-4

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2984465
CAS No.: 922000-06-4
M. Wt: 337.31
InChI Key: TYGWGCHPDUPNAA-UHFFFAOYSA-N
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Description

The compound N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide features a benzofuran-oxadiazole core linked to a 4-fluorophenyl acetamide moiety.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3/c19-13-7-5-11(6-8-13)9-16(23)20-18-22-21-17(25-18)15-10-12-3-1-2-4-14(12)24-15/h1-8,10H,9H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGWGCHPDUPNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and research findings:

Compound Name Structural Features Biological Activity Key Findings Reference
Target Compound : N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide Benzofuran-oxadiazole core, 4-fluorophenyl acetamide Inferred: Enzyme inhibition, anticancer Structural basis for comparison with fluorophenyl group enhancing binding affinity
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) Bromobenzofuran, thioacetamide linkage Tyrosinase inhibition Synthesized via ultrasonic-assisted methods; bromine substituent may enhance lipophilicity and enzyme interaction
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and N-(4-methoxyphenyl) analog (2b) Chlorophenyl/methoxyphenyl substituents Antimicrobial, Laccase catalysis Compound 2a and 2b exhibited potent antimicrobial activity, suggesting aryl substituents modulate target selectivity
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) and phenyl analog (9) Oxadiazole-thioacetamide, bulky substituents Anticancer (A549, C6 cells), MMP-9 inhibition Compounds 8 and 9 showed cytotoxicity comparable to cisplatin, with low toxicity in normal cells (NIH/3T3)
N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (6a-o) Chlorophenyl, variable N-alkyl/aryl groups Antimicrobial, hemolytic activity Derivatives 6f and 6o were most potent against microbes; fluorophenyl in target compound may improve metabolic stability vs. chlorophenyl

Key Comparative Insights

Substituent Effects on Bioactivity
  • The target compound’s 4-fluorophenyl group may balance electronic effects and metabolic stability, as fluorine often increases binding affinity without excessive hydrophobicity .
  • Linker Groups : Thioacetamide (5d, 8, 9) vs. acetamide (target compound) influence enzyme interactions. Sulfur-containing linkers in 5d and 8/9 facilitated tyrosinase and MMP-9 inhibition, whereas the acetamide group in the target compound may favor different target interactions .
Anticancer Potential

Compounds 8 and 9 () demonstrated that oxadiazole-thioacetamide derivatives with bulky substituents (e.g., tetrahydronaphthalenyl) inhibit MMP-9, a key protease in cancer metastasis.

Antimicrobial Activity

Chlorophenyl (2a) and methoxyphenyl (2b) analogs () showed antimicrobial activity dependent on aryl substituent electronic properties. The target compound’s 4-fluorophenyl group, being electron-withdrawing, may enhance microbial target binding compared to electron-donating groups like methoxy .

Toxicity Profiles

N-Substituted chlorophenyl derivatives () exhibited low hemolytic activity except for 6g and 6j, highlighting that substituent choice directly impacts toxicity. The fluorophenyl group in the target compound may further reduce cytotoxicity compared to chlorophenyl analogs .

Biological Activity

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzofuran Ring : Typically achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
  • Formation of the Oxadiazole Ring : Synthesized via cyclization reactions with hydrazides and carboxylic acid derivatives under dehydrating conditions.
  • Coupling Reactions : The final compound is formed by coupling the benzofuran and oxadiazole intermediates with a fluorobenzamide derivative using coupling agents like EDC∙HCl and HOBt.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study evaluated related benzofuran derivatives against Agrobacterium tumefaciens and Pectobacterium carotovorum, finding no significant antibacterial activity . However, modifications to the alkyl chain or functionalization of the benzofuran ring could enhance their inhibitory effects against specific pathogens.

Antifungal Activity

In vitro studies have indicated that certain benzofuran-based compounds possess antifungal properties. For instance, modifications in structure led to enhanced activity against Fusarium oxysporum, suggesting that further functionalization could yield more potent antifungal agents .

Case Studies

Several studies provide insights into the biological effects of similar compounds:

  • Anticancer Activity : A series of novel heterocycles, including those with oxadiazole rings, have shown promising anticancer activity against various cell lines such as HepG2 and MCF-7. These findings suggest that structural modifications can lead to improved therapeutic profiles .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the phenyl or benzofuran moieties can significantly impact biological activity. For example, introducing electron-withdrawing groups has been linked to enhanced antibacterial properties .

Research Findings Overview

StudyCompoundActivityFindings
Benzofuran derivativesAntifungalModifications can enhance activity against Fusarium oxysporum
Oxadiazole-based heterocyclesAnticancerActive against HepG2 and MCF-7 cell lines
Various substitutionsAntibacterialSpecific substitutions improve efficacy

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